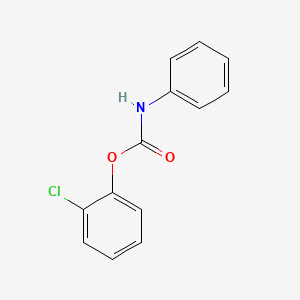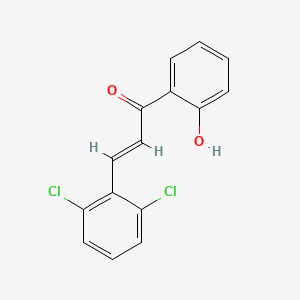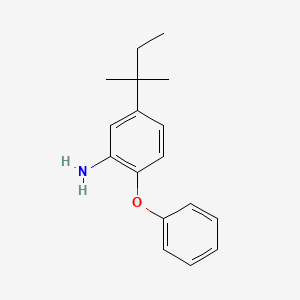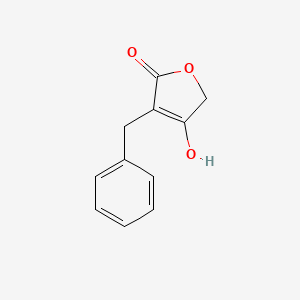
2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethyl butanoic acid with benzyl acrylate in the presence of a palladium catalyst . The reaction conditions typically include the use of Pd(TFA)2 (10 mol%), N-Ac-Val (20 mol%), Ag2CO3 (2 equiv.), and Na2HPO4 (1 equiv.) in HFIP solvent at 120°C for 12 hours . This method yields the desired lactone in high purity and yield.
Industrial Production Methods
Industrial production methods for gamma-lactones, including 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone, often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted lactones, diols, and carboxylic acids, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone has several scientific research applications:
作用機序
The mechanism of action of 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the production of reactive oxygen species (ROS) and modulate autophagy processes, which are crucial in various cellular functions . These activities are mediated through its interaction with enzymes and receptors involved in oxidative stress and cellular metabolism .
類似化合物との比較
Similar Compounds
Similar compounds to 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone include:
Gamma-butyrolactone: A five-membered lactone with diverse biological activities.
Gamma-valerolactone: Another gamma-lactone with applications in biofuels and green chemistry.
Gamma-decalactone: Known for its use in flavor and fragrance industries.
Uniqueness
What sets 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone apart is its unique structural features, which confer specific biological activities and synthetic utility. Its benzyl group and dihydroxy functionalities make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
特性
CAS番号 |
3734-22-3 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC名 |
4-benzyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChIキー |
BXEIAIJHNZRHPQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)O1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



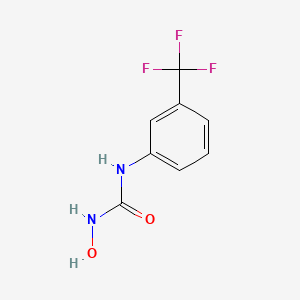



![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)

